3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Overview
Description
“3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride” is a chemical compound with the CAS Number: 1172057-73-6 . It has a molecular weight of 239.5 . The compound is a solid and should be stored at room temperature, protected from light .
Synthesis Analysis
A method for synthesizing a similar compound, “3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride”, has been described in a patent . The synthesis involves several steps, including reaction with ethanol and hydrazine hydrate, addition of chlorobenzene and trifluoroacetic anhydride, and finally, reaction with palladium/carbon and an ethanol solution of the compound under nitrogen protection .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7BrN4.ClH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It should be stored at room temperature and protected from light .
Scientific Research Applications
High-Energy Density Materials
High-nitrogen azine energetic compounds, such as those derived from pyrazine derivatives, are increasingly studied for their applications in energetic materials. These compounds exhibit significant potential in improving the burning rate of propellants, enhancing the detonation performance of mixed explosives, and increasing the gas content in gas generators. Their structural and theoretical analysis, alongside their thermal and detonation properties, highlights a broad application prospect in energetic materials, indicating a promising future for compounds like 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride in this field (C. Yongjin, Ba Shuhong, 2019).
Pharmacological Applications
Pyrazine derivatives have been identified for their diverse pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. Some pyrazine derivatives have transitioned into clinically used drugs, reflecting the chemical's importance in drug discovery and development. These compounds are highlighted for their rapid growth in the spectrum of biological activities, promising significant contributions to pharmaceuticals (M. Doležal, J. Zítko, 2015).
Synthesis of Heterocyclic Compounds
The versatile chemistry of pyrazine derivatives enables the synthesis of a wide range of heterocyclic compounds, which are crucial in the pharmaceutical industry. These derivatives serve as key intermediates in creating compounds with varied biological activities, paving the way for the development of new drugs and therapeutic agents. The advancement in synthetic methods for these derivatives underscores their significance in medicinal chemistry and drug design (S. Ferreira, C. Kaiser, 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific types of hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
Similar compounds have shown promising results in anti-cancer studies .
Mode of Action
It’s worth noting that similar compounds have shown to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Biochemical Pathways
Related compounds have been found to affect the mitochondrial apoptotic pathway .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-9-8-4-3-7-1-2-10(4)5;/h7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJPMJNDLCTNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2Br)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656803 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172057-73-6 | |
Record name | 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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